molecular formula C22H22ClN5OS B11570034 [6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

Cat. No.: B11570034
M. Wt: 440.0 g/mol
InChI Key: NTUHHLHWUFIDMJ-UHFFFAOYSA-N
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Description

1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in the presence of a catalytic amount of piperidine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired triazolothiadiazine structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is unique due to its specific combination of triazole and thiadiazine rings. Similar compounds include:

Properties

Molecular Formula

C22H22ClN5OS

Molecular Weight

440.0 g/mol

IUPAC Name

[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C22H22ClN5OS/c23-17-11-9-15(10-12-17)18-19(21(29)27-13-5-2-6-14-27)30-22-25-24-20(28(22)26-18)16-7-3-1-4-8-16/h1,3-4,7-12,18-19,26H,2,5-6,13-14H2

InChI Key

NTUHHLHWUFIDMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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